molecular formula C7H5Cl2N3 B14845425 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine

6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine

Cat. No.: B14845425
M. Wt: 202.04 g/mol
InChI Key: WCOCKBQIHQFIOM-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The chlorination at the 6 and 3 positions can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-A]pyrimidines, N-oxides, and dihydro derivatives, which can have varied applications depending on the substituents introduced .

Scientific Research Applications

6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the substituents present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct chemical reactivity and potential for diverse applications. Its fused bicyclic structure also contributes to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H5Cl2N3/c8-1-6-3-11-7-10-2-5(9)4-12(6)7/h2-4H,1H2

InChI Key

WCOCKBQIHQFIOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Cl)CCl

Origin of Product

United States

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